3-Bromo-5-hydroxy-4-methylbenzoic acid
Description
3-Bromo-5-hydroxy-4-methylbenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at the 3-position, a hydroxyl group at the 5-position, and a methyl group at the 4-position.
Properties
Molecular Formula |
C8H7BrO3 |
|---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
3-bromo-5-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrO3/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) |
InChI Key |
VPYSJQGETIIWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxy-4-methylbenzoic acid typically involves the bromination of 5-hydroxy-4-methylbenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes steps such as nitration, reduction, and bromination, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3-Bromo-5-oxo-4-methylbenzoic acid.
Reduction: 5-Hydroxy-4-methylbenzoic acid.
Substitution: 3-Methoxy-5-hydroxy-4-methylbenzoic acid.
Scientific Research Applications
Chemistry: 3-Bromo-5-hydroxy-4-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the synthesis of bioactive molecules that can be tested for their biological activity.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxy-4-methylbenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and hydroxyl group play crucial roles in the binding affinity and specificity of the compound towards its target. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The acidity of benzoic acid derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogues:
*Estimated based on substituent effects.
Key Research Findings
Structural Analogues in Drug Development
Crystallographic and Computational Insights
While crystallographic data for this compound are absent in the evidence, studies on analogues like 3-bromo-4-dibenzylamino-5-methoxy-furan-2(5H)-one () highlight the role of X-ray crystallography (e.g., SHELX programs) in resolving substituent effects on molecular packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
